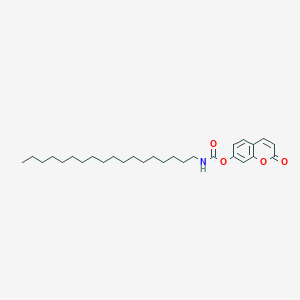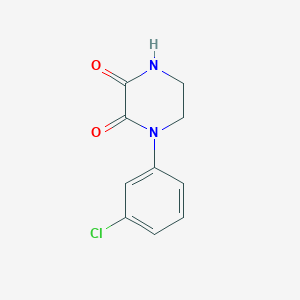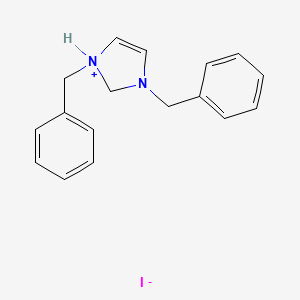
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound with the molecular formula C17H19IN2. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields of chemistry and industry. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the imidazolium ring, making it a unique and interesting molecule for research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of imidazole with benzyl halides in the presence of a base. One common method is the alkylation of imidazole with benzyl iodide under basic conditions, such as using sodium hydride or potassium carbonate as the base. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolium salts, while oxidation and reduction reactions can yield different oxidation states of the imidazolium ring.
Applications De Recherche Scientifique
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other imidazolium-based compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials, such as ionic liquids and polymers, which have applications in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets and pathways in biological systems. The imidazolium ring can interact with various enzymes and receptors, leading to changes in their activity. The benzyl groups can also play a role in enhancing the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other similar compounds, such as:
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide: This compound has a similar imidazolium core but with different substituents, leading to variations in its chemical and biological properties.
1,3-Dibenzyl-2-imidazolidinethione: This compound has a similar structure but with a sulfur atom in place of the nitrogen, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodide counterion, which can influence its solubility, stability, and reactivity in various contexts.
Propriétés
Numéro CAS |
499130-87-9 |
|---|---|
Formule moléculaire |
C17H19IN2 |
Poids moléculaire |
378.25 g/mol |
Nom IUPAC |
1,3-dibenzyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C17H18N2.HI/c1-3-7-16(8-4-1)13-18-11-12-19(15-18)14-17-9-5-2-6-10-17;/h1-12H,13-15H2;1H |
Clé InChI |
FXNRLCIXDPADLF-UHFFFAOYSA-N |
SMILES canonique |
C1[NH+](C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


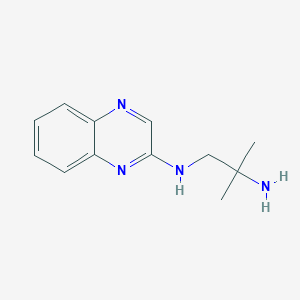
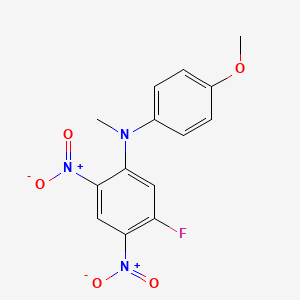
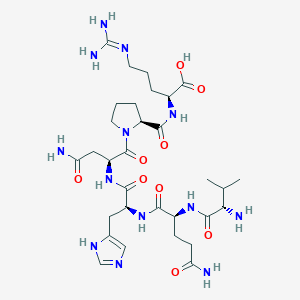

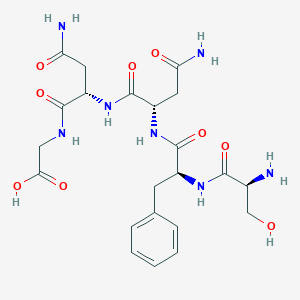


![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
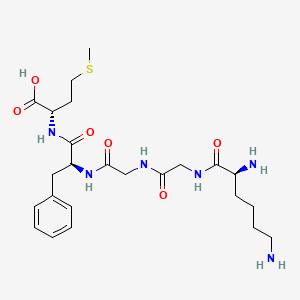
![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)
